molecular formula C13H19BrN2O3S B5044473 N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide

N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide

Cat. No.: B5044473
M. Wt: 363.27 g/mol
InChI Key: AVAYMSZXJZXGES-UHFFFAOYSA-N
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Description

N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide is a synthetic organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Bromophenyl Sulfonyl Intermediate: The initial step involves the sulfonylation of 4-bromophenyl with a suitable sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Glycinamide: The bromophenyl sulfonyl intermediate is then coupled with glycinamide under basic conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

    Introduction of the tert-Butyl Group:

Industrial Production Methods

Industrial production of N2-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the bromophenyl ring, using reagents like bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The bromophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-propylglycinamide
  • N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide

Uniqueness

N~2~-[(4-bromophenyl)sulfonyl]-N-tert-butyl-N~2~-methylglycinamide is unique due to the presence of the tert-butyl group, which can influence its steric and electronic properties, potentially enhancing its stability and binding affinity compared to similar compounds.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonyl-methylamino]-N-tert-butylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O3S/c1-13(2,3)15-12(17)9-16(4)20(18,19)11-7-5-10(14)6-8-11/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAYMSZXJZXGES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)CN(C)S(=O)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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